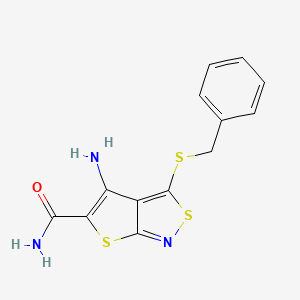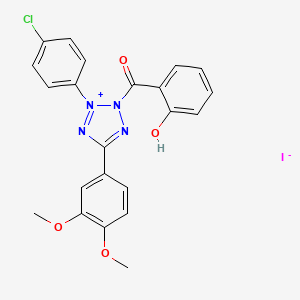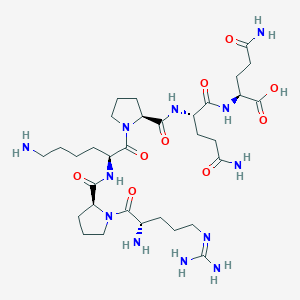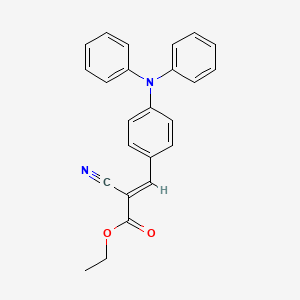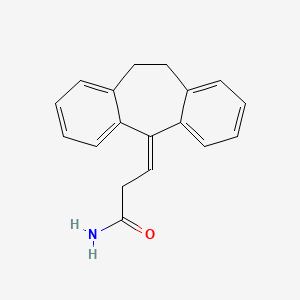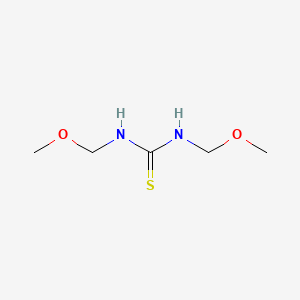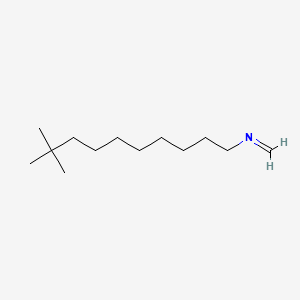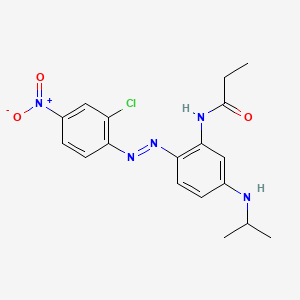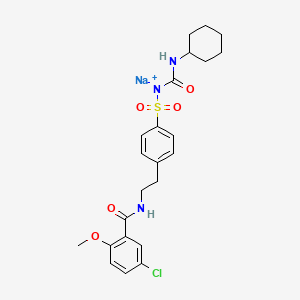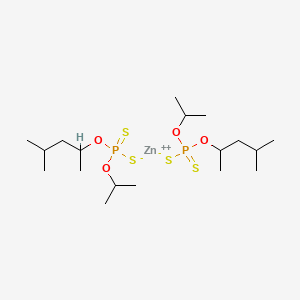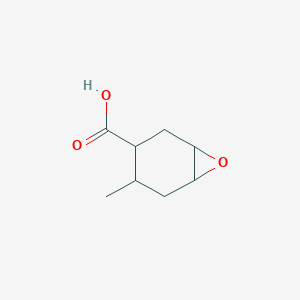
4-Methyl-7-oxabicyclo(4.1.0)heptane-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ZRZ3G87GOR, also known as 4-methyl-7-oxabicyclo(4.1.0)heptane-3-carboxylic acid, is a compound with the molecular formula C8H12O3 and a molecular weight of 156.1791 This compound is characterized by its unique bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring
准备方法
The synthesis of 4-methyl-7-oxabicyclo(4.1.0)heptane-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxirane ring. The reaction conditions typically include the use of strong acids or bases, such as sulfuric acid or sodium hydroxide, to facilitate the cyclization process. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
化学反应分析
4-methyl-7-oxabicyclo(4.1.0)heptane-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.
科学研究应用
4-methyl-7-oxabicyclo(4.1.0)heptane-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism by which 4-methyl-7-oxabicyclo(4.1.0)heptane-3-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound’s oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This reactivity is exploited in various applications, including the development of enzyme inhibitors and other bioactive molecules.
相似化合物的比较
4-methyl-7-oxabicyclo(4.1.0)heptane-3-carboxylic acid can be compared with other similar compounds, such as:
Epoxides: Compounds containing an oxirane ring, which share similar reactivity and applications.
Cyclohexane derivatives: Compounds with a cyclohexane ring structure, which may have different functional groups attached.
Carboxylic acids: Compounds with a carboxylic acid group, which exhibit similar chemical reactivity.
The uniqueness of this compound lies in its bicyclic structure, which combines the reactivity of both the oxirane ring and the carboxylic acid group, making it a versatile compound for various applications.
属性
CAS 编号 |
1843-26-1 |
|---|---|
分子式 |
C8H12O3 |
分子量 |
156.18 g/mol |
IUPAC 名称 |
4-methyl-7-oxabicyclo[4.1.0]heptane-3-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-4-2-6-7(11-6)3-5(4)8(9)10/h4-7H,2-3H2,1H3,(H,9,10) |
InChI 键 |
KPOXQAKDFUYNFA-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2C(O2)CC1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-N-[(1S,2R)-3-[[(3S,6S)-4,7-dioxo-6-sec-butyl-12-oxa-5,8-diazabicyclo[11.2.2]heptadeca-1(15),13,16-trien-3-yl]amino]-2-hydroxy-1-[(4-hydroxyphenyl)methyl]propyl]-3-methyl-2-(2-oxopyrrolidin-1-yl)butanamide](/img/structure/B12736596.png)
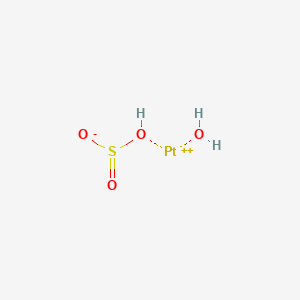
![3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene](/img/structure/B12736606.png)

